Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate

Catalog No.
S12868627
CAS No.
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)...

Product Name

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate

IUPAC Name

methyl 2-[(2S)-5-acetyl-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-8(14(16)17-3)13-7-11-6-10(9(2)15)4-5-12(11)18-13/h4-6,13H,1,7H2,2-3H3/t13-/m0/s1

InChI Key

VRFFYSMCJGZOPF-ZDUSSCGKSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)C(=O)OC

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)C(=O)OC

methyl 2-[(2S)-5-acetyl-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate is a natural product found in Microglossa pyrifolia with data available.

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is a chemical compound characterized by its unique structure, which includes a dihydrobenzofuran moiety and an acrylate group. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is identified by the chemical formula C14H14O5C_{14}H_{14}O_5 and has been studied for its pharmacological properties, particularly in relation to natural products derived from plants such as Microglossa pyrifolia, from which it can be isolated .

Typical of acrylates, including:

  • Michael Addition: The compound can act as an electrophile in Michael addition reactions with nucleophiles, leading to the formation of more complex structures.
  • Esterification: It can participate in esterification reactions, where it reacts with alcohols to form esters.
  • Polymerization: The acrylate group allows for polymerization reactions, enabling the formation of polymers under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate exhibits significant biological activities. It has been reported to possess:

  • Analgesic Properties: Extracts containing this compound from Microglossa pyrifolia have shown analgesic effects, suggesting potential use in pain management .
  • Antioxidant Activity: The presence of the dihydrobenzofuran structure contributes to its antioxidant properties, which may provide protective effects against oxidative stress.

These biological activities make it a candidate for further pharmacological studies.

The synthesis of Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate can be achieved through several methods:

  • Extraction from Natural Sources: Isolation from plant sources like Microglossa pyrifolia is one method, where the roots are processed to obtain the compound.
  • Synthetic Routes:
    • Vinylogous Reactions: Utilizing palladium-catalyzed domino reactions can yield this compound efficiently .
    • One-Pot Reactions: Synthesis via one-pot cyclization methods has also been explored, allowing for the formation of dihydrobenzofuran derivatives .

These methods emphasize both natural extraction and synthetic approaches.

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate has several applications:

  • Pharmaceutical Development: Its analgesic and antioxidant properties make it a candidate for developing new medications.
  • Chemical Synthesis: The compound serves as a building block in organic synthesis, particularly for creating more complex molecules.

These applications underscore its importance in both medicinal chemistry and synthetic organic chemistry.

Studies on Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with pain receptors could elucidate its analgesic mechanisms.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound binds to specific enzymes or receptors, aiding in drug design efforts .

These interaction studies are crucial for understanding the pharmacodynamics of the compound.

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate shares structural similarities with several compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(2-methoxyphenyl)acrylateContains a methoxy group instead of a dihydrobenzofuranMore common in synthetic applications
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylateFeatures a cyano group and fluorine substitutionDifferent electronic properties affecting reactivity
Methyl 4-tert-butoxybenzoateAromatic ester with tert-butoxy substitutionLess biologically active compared to Methyl (S)-2-(5-acetyl...)

The uniqueness of Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate lies in its specific dihydrobenzofuran structure and associated biological activities that are not commonly found in similar compounds. This distinctiveness makes it an interesting target for further research and application development.

Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is a chiral benzofuran derivative with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol. Its IUPAC name, methyl 2-[(2S)-5-acetyl-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate, reflects its stereochemistry and functional groups: a dihydrobenzofuran core, an acetyl substituent at the 5-position, and a methyl acrylate moiety. The compound’s SMILES notation (CC(=O)C1=CC2=C(C=C1)OC@@HC(=C)C(=O)OC) and InChIKey (VRFFYSMCJGZOPF-ZDUSSCGKSA-N) provide unambiguous representations of its structure. The dihydrobenzofuran system adopts a bicyclic conformation, while the acrylate group introduces planar geometry, influencing its reactivity and intermolecular interactions.

Historical Context in Natural Product Discovery

This compound was first isolated from the roots of Microglossa pyrifolia (Asteraceae), a plant traditionally used in African herbal medicine. Subsequent studies identified it in Vernonia cinerea, another Asteraceae species with ethnopharmacological relevance. Its discovery aligns with broader efforts to characterize bioactive benzofuran derivatives, which have been targets of natural product research since the 1990s due to their structural complexity and diverse biological activities. The (S)-enantiomer’s isolation highlights nature’s preference for specific stereochemical configurations in secondary metabolites.

Significance in Medicinal Chemistry and Organic Synthesis

The compound’s topological polar surface area (52.60 Ų) and moderate lipophilicity (XlogP = 1.90) make it a promising candidate for drug discovery, balancing membrane permeability and aqueous solubility. Its dihydrobenzofuran core serves as a rigid scaffold for designing enzyme inhibitors, while the acrylate group enables conjugate addition reactions, facilitating synthetic diversification. Pharmacokinetic predictions using admetSAR 2.0 indicate 70% blood-brain barrier penetration and 99.4% human intestinal absorption, suggesting potential central nervous system activity.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

246.08920892 g/mol

Monoisotopic Mass

246.08920892 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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